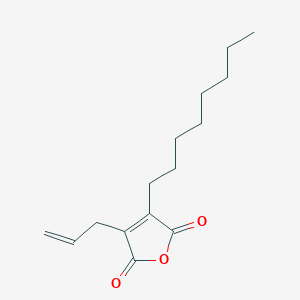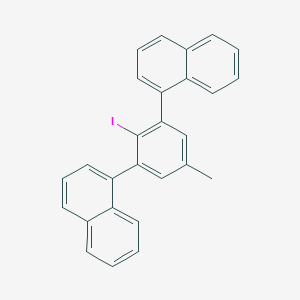
1,1'-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a central phenylene ring substituted with an iodine atom and a methyl group, flanked by two naphthalene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-methylbenzene and naphthalene.
Coupling Reaction: The key step involves a coupling reaction between 2-iodo-5-methylbenzene and naphthalene. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under appropriate conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene depends on its specific application
Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.
Electron Transfer: In electronic applications, the compound can participate in electron transfer processes, influencing the performance of devices.
Fluorescence: In biological imaging, the compound can exhibit fluorescence, allowing for visualization of cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(2-Bromo-5-methyl-1,3-phenylene)dinaphthalene
- 1,1’-(2-Chloro-5-methyl-1,3-phenylene)dinaphthalene
- 1,1’-(2-Fluoro-5-methyl-1,3-phenylene)dinaphthalene
Uniqueness
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs
Propiedades
Número CAS |
824395-62-2 |
|---|---|
Fórmula molecular |
C27H19I |
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
1-(2-iodo-5-methyl-3-naphthalen-1-ylphenyl)naphthalene |
InChI |
InChI=1S/C27H19I/c1-18-16-25(23-14-6-10-19-8-2-4-12-21(19)23)27(28)26(17-18)24-15-7-11-20-9-3-5-13-22(20)24/h2-17H,1H3 |
Clave InChI |
AGWAKPIENQYUEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C2=CC=CC3=CC=CC=C32)I)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
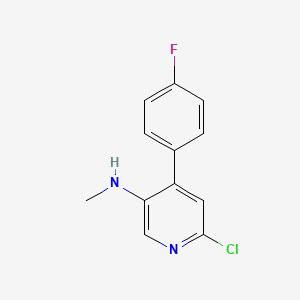
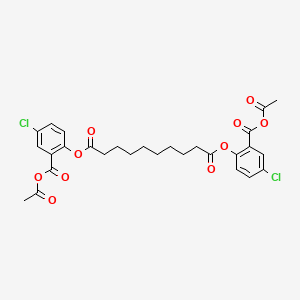
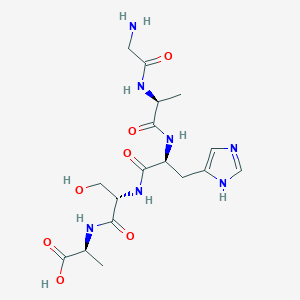

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)
![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
